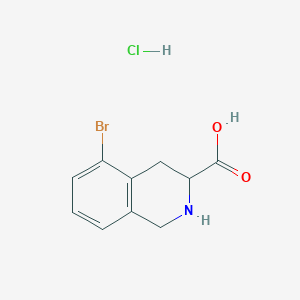![molecular formula C19H19ClN4S B2887295 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-94-2](/img/structure/B2887295.png)
4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline is a chemical compound that has been recognized for its potential in various fields for groundbreaking discoveries. It has a molecular formula of C19H19ClN4S .
Synthesis Analysis
Recent developments in the synthesis of piperazines have been reported, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline consists of 19 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 sulfur atom . The average mass is 370.899 Da and the monoisotopic mass is 370.101898 Da .Physical And Chemical Properties Analysis
The molecular weight of 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline is 370.9 . Additional physical and chemical properties are not specified in the available sources.Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Solomon, Pundir, and Lee (2019) explored the anticancer potential of 4-aminoquinoline derivatives, including those related to 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline, identifying compounds with significant cytotoxicity against breast cancer cell lines. This study highlights the promise of such compounds as effective anticancer agents, particularly for breast cancer (Solomon et al., 2019).
Synthesis and Biological Evaluation
Li et al. (2020) reported on the synthesis and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. These derivatives demonstrated potent antiproliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents against cancer (Li et al., 2020).
Antibacterial and Antifungal Activities
Kale and Durgade (2017) synthesized quinazoline derivatives, including those related to the compound of interest, and evaluated their antifungal and antibacterial activities. This research contributes to understanding the broader spectrum of biological activities of quinazoline derivatives, highlighting their potential in antimicrobial therapies (Kale & Durgade, 2017).
Stability Under Stressful Conditions
Gendugov, Glushko, Ozerov, and Shcherbakova (2021) investigated the stability of a pharmaceutical substance structurally related to 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline under stress conditions, providing insights into its chemical stability and potential challenges in pharmaceutical formulation (Gendugov et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors in the body, such as the estrogen receptor beta .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on its structural similarity to other piperazine compounds, it may exert its effects by interacting with its target receptors and modulating their activity .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-25-19-21-16-8-4-2-6-14(16)18(22-19)24-12-10-23(11-13-24)17-9-5-3-7-15(17)20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMKABNHORJNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2887213.png)
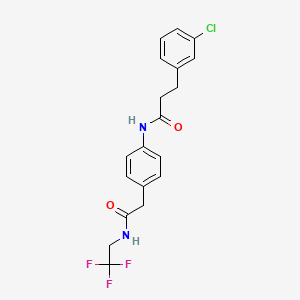
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2887218.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1,2-benzothiazole-7-carboxamide;dihydrochloride](/img/structure/B2887221.png)

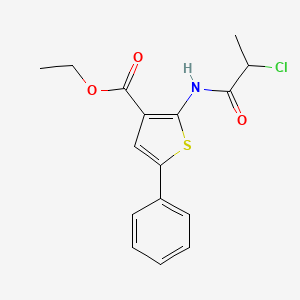
![N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2887225.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B2887226.png)
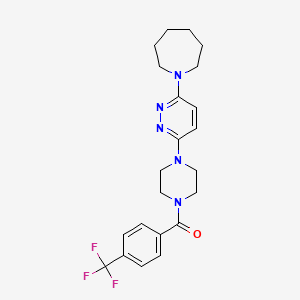
![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)
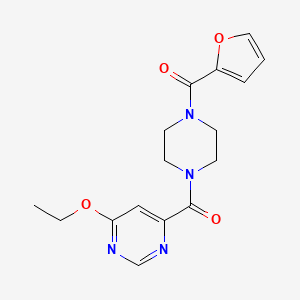
![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)
